molecular formula C7H12O2 B2747169 2-Methyloxane-2-carbaldehyde CAS No. 1782530-47-5

2-Methyloxane-2-carbaldehyde

Cat. No.: B2747169
CAS No.: 1782530-47-5
M. Wt: 128.171
InChI Key: BAYBMNODWZBBTE-UHFFFAOYSA-N
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Description

2-Methyloxane-2-carbaldehyde is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) attached to a six-membered oxane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloxane-2-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2-methyloxane using oxidizing agents such as pyridinium chlorochromate (PCC) or Collins reagent (chromium trioxide-pyridine complex) . Another method includes the partial reduction of esters using diisobutylaluminum hydride (DIBAL-H) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2-methyloxane under controlled conditions. This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Collins reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

2-Methyloxane-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyloxane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    2-Methyloxolane: A similar compound with a different functional group.

    2-Methyltetrahydrofuran: Another related compound with a tetrahydrofuran ring structure.

Uniqueness: 2-Methyloxane-2-carbaldehyde is unique due to its specific structural configuration and reactivity. Unlike its analogs, it possesses an aldehyde group that imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-methyloxane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(6-8)4-2-3-5-9-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYBMNODWZBBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782530-47-5
Record name 2-methyloxane-2-carbaldehyde
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